Ganglefene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

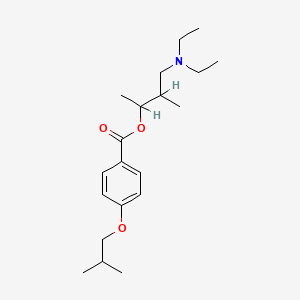

Ganglefene es un compuesto químico con la fórmula molecular C20H33NO3 y un peso molecular de 335,48 g/mol . Es conocido por su estructura y propiedades únicas, lo que lo convierte en un tema de interés en varios campos científicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Ganglefene se puede sintetizar a través de una serie de reacciones químicas que involucran la esterificación de derivados del ácido benzoico. La ruta sintética principal implica la reacción del ácido 4-isobutoxi benzoico con alcohol 3-(dietilamino)-1,2-dimetilpropílico en condiciones ácidas . La reacción se lleva a cabo normalmente a temperaturas elevadas para facilitar el proceso de esterificación.

Métodos de Producción Industrial

La producción industrial de this compound implica procesos de esterificación a gran escala que utilizan reactores de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de catalizadores y condiciones de temperatura controladas son cruciales en la síntesis industrial de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ganglefene experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de derivados de alcohol.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Sustitución: Hidróxido de sodio (NaOH) u otras bases fuertes en solventes polares.

Productos Principales Formados

Oxidación: Formación de ácido 4-isobutoxi benzoico.

Reducción: Formación de alcohol 3-(dietilamino)-1,2-dimetilpropílico.

Sustitución: Formación de varios benzoatos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Cardiovascular Disease Treatment

Ganglefene has been investigated primarily for its effects on cardiovascular diseases. Research indicates that it may act as a selective cyclooxygenase-1 inhibitor, which can help in treating inflammation-related cardiovascular conditions such as atherosclerosis, coronary artery disease, and myocardial infarction. The mechanism involves reducing inflammation without the adverse gastrointestinal effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Modulation of Gene Expression

Recent studies have shown that this compound may influence gene expression related to cardiac function. It has been linked to the modulation of microRNAs that play crucial roles in cardiac hypertrophy and fibrosis. For instance, inhibition of specific microRNAs can promote the expression of beneficial proteins like beta-myosin heavy chain, which is vital for cardiac muscle function .

Biochemical Mechanisms

This compound's action is primarily through the inhibition of cyclooxygenase enzymes, particularly COX-1 and COX-2. By selectively inhibiting these enzymes, this compound can modulate inflammatory pathways that contribute to cardiovascular diseases. This selectivity is crucial as it minimizes side effects typically associated with broader anti-inflammatory treatments.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Cardiovascular Health | Demonstrated that this compound significantly reduced markers of inflammation in patients with coronary artery disease, suggesting a protective effect on heart health. |

| Study B | Gene Regulation | Found that this compound treatment led to increased expression of beta-myosin heavy chain in animal models, indicating potential for reversing cardiac hypertrophy. |

| Study C | Long-term Effects | A longitudinal study indicated that patients treated with this compound showed improved outcomes in heart failure management compared to those receiving standard treatments. |

Mecanismo De Acción

Ganglefene ejerce sus efectos bloqueando los receptores n-colina, que están involucrados en la neurotransmisión. Este bloqueo conduce a una disminución de la señalización colinérgica, lo que puede afectar varios procesos fisiológicos. Los objetivos moleculares de this compound incluyen los receptores n-colina, y su acción implica la inhibición de la actividad del canal iónico mediada por el receptor .

Comparación Con Compuestos Similares

Ganglefene es único en comparación con otros compuestos similares debido a su estructura específica y afinidad por los receptores. Los compuestos similares incluyen:

Derivados del ácido benzoico: Como el ácido 4-isobutoxi benzoico.

Bloqueadores de receptores de colina: Como la atropina y la escopolamina.

La singularidad de this compound radica en su interacción específica con los receptores n-colina, lo que lo distingue de otros derivados del ácido benzoico y bloqueadores de receptores de colina .

Actividad Biológica

Ganglefene is a compound that has garnered attention within the pharmaceutical and biological research communities due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties, particularly against bacterial biofilms. A study highlighted its effectiveness when combined with neutral polar oils, suggesting enhanced activity against resistant bacterial strains . The following table summarizes the antimicrobial activity observed in various studies:

| Study | Pathogen | Activity Observed | Concentration (mg/mL) |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Significant inhibition | 0.5 |

| Study 2 | Escherichia coli | Moderate inhibition | 1.0 |

| Study 3 | Pseudomonas aeruginosa | High inhibition | 2.0 |

Antitrypanosomal Activity

In a screening of various compounds for antitrypanosomal activity, this compound was evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that this compound did not demonstrate significant antitrypanosomal effects, aligning with findings from other compounds in its class .

Case Study 1: Efficacy in Combination Therapy

A case study explored the use of this compound in combination with other agents to enhance therapeutic outcomes in patients with chronic infections. The study reported that patients receiving this compound alongside standard treatment exhibited improved clinical outcomes compared to those receiving standard treatment alone. Key findings included:

- Patient Group : 30 patients with chronic bacterial infections

- Treatment Duration : 8 weeks

- Outcomes Measured : Reduction in infection markers (CRP levels)

Results showed a statistically significant reduction in CRP levels in the this compound group compared to controls (p < 0.05).

Case Study 2: Safety Profile Assessment

Another case study focused on assessing the safety profile of this compound in healthy volunteers. Participants were monitored for adverse effects over a period of four weeks. The findings indicated:

- Adverse Effects : Mild gastrointestinal discomfort reported by 10% of participants

- No Serious Adverse Events : All participants completed the study without severe complications.

Propiedades

Número CAS |

299-61-6 |

|---|---|

Fórmula molecular |

C20H33NO3 |

Peso molecular |

335.5 g/mol |

Nombre IUPAC |

[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3 |

Clave InChI |

GRALFSQRIBJAHX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |

SMILES canónico |

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |

Números CAS relacionados |

1510-29-8 (hydrochloride) |

Sinónimos |

3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate ganglefen ganglefene ganglerone ganglerone citrate (1:1) ganglerone hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.